2-Bromo-1-(5-bromo-2-fluorophenyl)propan-1-one
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Overview
Description
2,5’-Dibromo-2’-fluoropropiophenone is an organofluorine compound known for its unique chemical structure and properties. It is often used in various chemical reactions and industrial applications due to its reactivity and stability. The compound is characterized by the presence of bromine and fluorine atoms attached to a propiophenone backbone, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5’-Dibromo-2’-fluoropropiophenone typically involves the bromination and fluorination of propiophenone derivatives. One common method includes the use of dibromination reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild reaction conditions . The reaction proceeds without the need for a catalyst or external oxidant, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of 2,5’-Dibromo-2’-fluoropropiophenone often employs large-scale bromination and fluorination processes. These methods utilize efficient brominating agents like oxalyl bromide and fluorinating agents to achieve the desired compound. The reaction conditions are optimized to ensure high purity and yield, making the compound suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,5’-Dibromo-2’-fluoropropiophenone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Reagents like DBDMH and oxalyl bromide are commonly used.
Fluorination: Fluorinating agents such as Selectfluor are employed.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted propiophenone derivatives, which can be further utilized in organic synthesis and industrial applications.
Scientific Research Applications
2,5’-Dibromo-2’-fluoropropiophenone has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5’-Dibromo-2’-fluoropropiophenone involves its reactivity towards various nucleophiles and electrophiles. The bromine and fluorine atoms enhance the compound’s electrophilic nature, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-1,3-difluorobenzene: Another organofluorine compound with similar bromine and fluorine substitutions.
2-Bromo-1-(5-bromo-2-fluorophenyl)propan-1-one: A closely related compound with a similar structure.
Uniqueness
2,5’-Dibromo-2’-fluoropropiophenone is unique due to its specific substitution pattern on the propiophenone backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C9H7Br2FO |
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Molecular Weight |
309.96 g/mol |
IUPAC Name |
2-bromo-1-(5-bromo-2-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7Br2FO/c1-5(10)9(13)7-4-6(11)2-3-8(7)12/h2-5H,1H3 |
InChI Key |
IDLKFIBLUABZAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)Br)F)Br |
Origin of Product |
United States |
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